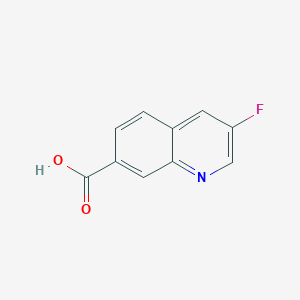

3-Fluoroquinoline-7-carboxylic acid

Description

Significance of Fluoroquinoline Architectures in Chemical Synthesis Research

The introduction of a fluorine atom into the quinolone framework marked a pivotal moment in the development of these compounds, leading to the highly successful class of fluoroquinolones. nih.gov Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly alter the physicochemical and biological characteristics of a molecule. In fluoroquinolones, the fluorine substituent is known to enhance cellular penetration and interaction with bacterial enzymes like DNA gyrase and topoisomerase IV. mdpi.comnih.gov

Beyond their established antibacterial roles, fluoroquinolone architectures are attractive scaffolds in chemical synthesis for creating novel molecules with diverse biological activities. Researchers have explored their potential as anticancer, anti-HIV, and anti-inflammatory agents. nih.govtandfonline.com The quinolone core is a privileged structure that can be systematically modified at several positions, allowing for the fine-tuning of its properties and the exploration of new chemical space. nih.govnih.gov

Historical Context of Quinolone Carboxylic Acid Synthesis and Derivatization Approaches

The history of quinolone carboxylic acids as therapeutic agents began with the discovery of nalidixic acid in 1962, which was identified as a byproduct during the synthesis of the antimalarial drug chloroquine. nih.gov Nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, possessed a crucial carboxylic acid group at the 3-position and showed activity against Gram-negative bacteria. This discovery spurred further research, leading to the first generation of quinolones.

A significant breakthrough occurred with the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position, giving rise to norfloxacin. This marked the advent of the fluoroquinolone era. Subsequent derivatization efforts have been extensive, with modifications at nearly every possible position of the quinolone ring. nih.gov Key areas of derivatization include:

The N-1 position: Substituents here, such as cyclopropyl (B3062369) groups, can influence antibacterial potency and pharmacokinetic properties. chemicalbook.com

The C-3 position: The carboxylic acid group is generally considered essential for the primary antibacterial activity, as it is involved in binding to the bacterial DNA gyrase. nih.govnih.gov However, this group can also be modified to create prodrugs or new chemical entities with different therapeutic targets. nih.gov

The C-7 position: Modifications at this position have been a major focus, profoundly impacting the spectrum of activity, potency, and bioavailability of the compounds. nih.gov

Current Research Landscape and Challenges in Fluorinated Quinoline (B57606) Synthesis

The contemporary research landscape for fluorinated quinolines is focused on several key areas. A primary driver is the urgent need to overcome the growing problem of bacterial resistance to existing fluoroquinolones. nih.gov This involves designing novel analogues that can evade resistance mechanisms or possess activity against new targets. Furthermore, the therapeutic potential of fluoroquinolones is being expanded beyond antibacterial applications, with significant research into their anticancer and antiviral properties. nih.govtandfonline.com

Despite decades of research, the synthesis of specifically substituted fluorinated quinolines presents ongoing challenges:

Regioselectivity: Controlling the precise position of substituents, including the fluorine atom, on the quinoline core can be difficult and often requires multi-step, complex synthetic routes.

Cost and Sustainability: Many synthetic methods rely on expensive precious metal catalysts and stoichiometric oxidants, which are not environmentally friendly and increase production costs.

Substrate Scope: Some synthetic protocols have a limited tolerance for diverse functional groups, restricting the range of accessible derivatives.

Current research aims to address these issues by developing more efficient, selective, and sustainable synthetic methodologies, including the use of novel catalysts and one-pot reactions.

Scope and Objectives for Investigating 3-Fluoroquinoline-7-carboxylic acid

Within the vast chemical space of fluoroquinolone carboxylic acids, the specific isomer This compound represents a largely unexplored entity. Unlike its well-studied isomers, such as 7-fluoroquinoline-3-carboxylic acid, there is a notable scarcity of published research and data for this particular compound.

The investigation of this compound is therefore driven by the fundamental objective of exploring novel chemical structures and expanding the structure-activity relationship (SAR) knowledge of the quinolone class. The key objectives for studying this compound would include:

Novel Synthesis Development: Devising an efficient and selective synthetic route to access this specific isomer, which presents a unique challenge due to the placement of the fluorine and carboxylic acid groups.

Physicochemical Characterization: Determining its fundamental properties to understand its chemical behavior and potential for further derivatization.

Comparative Biological Evaluation: Assessing its biological activity (e.g., antibacterial, antifungal, or anticancer) and comparing it to its more common isomers. This would provide valuable insight into how the positional chemistry of the fluorine and carboxylic acid substituents impacts therapeutic potential.

By synthesizing and characterizing this novel compound, researchers can fill a gap in the current understanding of fluoroquinolones and potentially uncover a new scaffold for the development of future therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆FNO₂ | Calculated |

| Molecular Weight | 191.16 g/mol | Calculated |

| IUPAC Name | This compound | - |

| Physical Form | Solid (Predicted) | - |

| Melting Point | Not Available | - |

| Solubility | Not Available | - |

| CAS Number | Not Available | - |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoroquinoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKVNOXSXAETNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288283 | |

| Record name | 7-Quinolinecarboxylic acid, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1841081-50-2 | |

| Record name | 7-Quinolinecarboxylic acid, 3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Quinolinecarboxylic acid, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoroquinoline 7 Carboxylic Acid

Precursor Synthesis and Building Block Construction for the Quinoline (B57606) Core

The assembly of the 3-Fluoroquinoline-7-carboxylic acid core begins with the careful synthesis and selection of appropriate precursors. These building blocks must contain, or be amenable to the introduction of, the key fluoro and carboxyl functional groups.

Strategies for Carbon-Fluorine Bond Formation at the C-3 Position

Introducing a fluorine atom onto a quinoline ring, particularly at the electron-rich C-3 position, is a challenging synthetic step. The carbon-fluorine bond is the strongest single bond in organic chemistry, making its formation a key focus of synthetic innovation. wikipedia.org Methodologies can be broadly categorized into electrophilic and nucleophilic fluorination.

Electrophilic Fluorination: This approach involves reacting a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.orgalfa-chemistry.com For quinoline precursors, this often means creating an enolate or an equivalent nucleophile that can then be attacked by an N-F reagent. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are common choices due to their stability and effectiveness. wikipedia.orgtcichemicals.com The reaction mechanism is thought to proceed via an SN2 or a single-electron transfer (SET) pathway. wikipedia.orgnih.gov

Nucleophilic Fluorination: This strategy employs a nucleophilic fluoride (B91410) source (F-) to displace a leaving group on the quinoline precursor. alfa-chemistry.com While less common for the C-3 position without specific activating groups, methods like the synthesis of fluoroquinolones often involve nucleophilic aromatic substitution (SNAr) on highly activated rings. alfa-chemistry.comquimicaorganica.org

A practical route to related 3-fluoroquinoline (B1210502) building blocks has been demonstrated starting from 2,4-dichloro-3-fluoroquinoline, highlighting the use of halogenated precursors in multi-step syntheses. researchgate.net

| Method | Fluorinating Agent | Substrate Type | Key Features |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor®, NFSI | Enolates, Enol ethers, Aryl Grignard/Lithium reagents | Utilizes stable, commercially available N-F reagents. wikipedia.orgtcichemicals.com |

| Nucleophilic Fluorination | Alkali metal fluorides (KF, CsF) | Aryl halides with strong electron-withdrawing groups | Common in industrial synthesis of fluoroquinolones. quimicaorganica.org |

Methodologies for Carboxyl Group Introduction at the C-7 Position

The introduction of a carboxylic acid group at the C-7 position can be accomplished either by starting with a pre-functionalized aniline (B41778) derivative or by functionalizing the quinoline core post-cyclization.

Using Pre-functionalized Precursors: A common strategy involves using an aniline derivative that already contains the desired carboxyl group or a precursor, such as a methyl or cyano group, which can be later converted to a carboxylic acid. For instance, 4-aminobenzoic acid derivatives can serve as the aniline component in various quinoline syntheses.

Post-Cyclization Functionalization: If the quinoline ring is formed first, several methods exist to introduce a carboxyl group.

Oxidation of an Alkyl Group: If a precursor with a methyl group at the C-7 position is used, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).

From a Halogen: A halogen (e.g., bromine or iodine) at the C-7 position can be converted to a carboxylic acid via formation of a Grignard or organolithium reagent followed by quenching with carbon dioxide (CO₂).

From a Cyano Group: A cyano group, which can be introduced via nucleophilic substitution of a halide, can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. mdpi.org

Cyclization and Annulation Reactions for Quinoline Ring Assembly

The formation of the bicyclic quinoline system is the cornerstone of the synthesis. Various cyclization and annulation strategies have been developed, offering different levels of efficiency, regioselectivity, and substrate scope.

Oxidative Annulation Strategies

Oxidative annulation techniques have become powerful tools for quinoline synthesis, often involving C-H bond activation. mdpi.com These methods construct the quinoline ring by forming new C-C and C-N bonds under oxidative conditions.

Transition-metal catalysis is central to many of these strategies. mdpi.com For example, palladium-catalyzed aerobic oxidative aromatization can assemble quinolines from simple aliphatic alcohols and anilines. acs.org This method offers high yields and tolerates a wide range of functional groups. acs.org Other metals like rhodium, ruthenium, and copper have also been employed to catalyze the annulation of precursors through C-H activation pathways. mdpi.com A notable approach involves the transition-metal-free oxidative cycloisomerization of o-cinnamylanilines, using KOtBu as a mediator and DMSO as an oxidant, to produce polysubstituted quinolines. acs.org

| Catalyst/Mediator | Reactants | Oxidant | Reference |

|---|---|---|---|

| Pd(OAc)₂/Collidine | Aliphatic alcohols and anilines | Aerobic (O₂) | acs.org |

| KOtBu | o-Cinnamylanilines | DMSO | acs.org |

| [Cp*Ir(6,6'-(OH)₂bpy)(H₂O)][OTf]₂ | o-Aminobenzyl alcohols and ketones | Acceptorless | organic-chemistry.org |

| TiO₂ (photocatalyst) | Tetrahydroquinolines | Aerobic (O₂) | organic-chemistry.org |

Intramolecular Cyclization Pathways

Intramolecular cyclizations are fundamental to forming the quinoline ring from a single, appropriately substituted precursor. Classic named reactions like the Gould-Jacobs reaction involve the thermal cyclization of an anilinomethylenemalonate ester, which upon heating, forms a 4-hydroxyquinoline-3-carboxylate ester. quimicaorganica.org This intermediate can then be further manipulated.

More modern approaches include electrochemical methods, where an N-substituted o-aminophenylacetylene undergoes intramolecular oxidative annulation under mild, room-temperature conditions without the need for external oxidants or metals. thieme-connect.com Palladium-catalyzed decarboxylative cyclization of 2-(2-haloaryloxy)quinoline-3-carboxylic acids is another efficient strategy to access fused quinoline systems. researchgate.net

Multi-component Reactions in Quinolone Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, embodying the principles of green chemistry. tandfonline.comtandfonline.com For the synthesis of quinoline carboxylic acids, the Doebner reaction is particularly relevant. nih.govacs.org It traditionally involves the reaction of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. tandfonline.comnih.gov

Recent advancements have improved the scope and conditions of the Doebner reaction. For instance, using BF₃·THF as a promoter allows for the synthesis of quinolines from anilines bearing electron-withdrawing groups, which are typically poor substrates under classical conditions. nih.govacs.org Green chemistry approaches have also been developed, employing catalysts like p-toluenesulfonic acid (p-TSA) in environmentally benign solvent systems like water and ethylene (B1197577) glycol. tandfonline.comtandfonline.com These modified MCRs offer advantages such as mild conditions, excellent yields, and shorter reaction times. tandfonline.comtandfonline.com While the Doebner reaction classically yields 4-carboxylic acids, modifications in starting materials and reaction pathways could potentially be adapted to target other isomers.

Transition Metal-Catalyzed Synthetic Protocols

The synthesis of the this compound scaffold has been significantly advanced through the use of transition metal catalysts. These methods offer efficient and selective routes to construct and modify the quinoline core.

Copper-Catalyzed Transformations

Copper catalysis has been explored for various transformations in the synthesis of fluorinated quinolines and related structures. One notable application is in the modification of α,β-unsaturated carboxylic acids. Research has demonstrated the use of a copper(II) fluoride dihydrate (CuF₂·2H₂O) catalyst for the di- and trifluoromethylation of α,β-unsaturated carboxylic acids. nih.govcas.cn This process, which involves the dual activation of both the electrophilic fluoroalkylating agent and the carboxylic acid, leads to the formation of di- and trifluoromethyl alkenes with high yields and excellent stereoselectivity. nih.govcas.cn While not a direct synthesis of the quinoline ring itself, this methodology highlights the utility of copper catalysis in manipulating carboxylic acid precursors that could be involved in the broader synthetic pathway to fluoroquinolone derivatives.

The optimal conditions for this type of transformation have been identified through systematic investigation. For instance, the reaction between 3,3-diphenylacrylic acid and an electrophilic trifluoromethylating reagent was optimized to a 73% yield when conducted in a mixed solvent system of water and 1,2-dichloroethane (B1671644) (DCE) at 80°C for 12 hours. cas.cn The presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive was also found to be crucial for maximizing the product yield. cas.cn

In a different context, chitosan-supported copper nanoparticles have been utilized to facilitate the modification of the carboxylic acid group at the C-3 position of certain quinoline-3-carboxylic acids. nih.gov This involved a series of steps including nitration, introduction of a piperidine (B6355638) fragment, and subsequent reduction of the nitro group to an amine, which could then be converted to a tetrazole ring. nih.gov

Table 1: Copper-Catalyzed Fluoroalkylation of α,β-Unsaturated Carboxylic Acids

| Starting Material | Catalyst | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,3-diphenylacrylic acid | CuF₂·2H₂O (20 mol%) | TMEDA (25 mol%) | H₂O/DCE (4:3) | 80 | 12 | 73 | cas.cn |

Cobalt-Assisted C-H Activation

Cobalt catalysis has emerged as a powerful tool for C-H activation, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. This strategy has found application in the synthesis and modification of heterocyclic compounds, including quinolines. While a direct cobalt-catalyzed synthesis of this compound is not extensively documented, related transformations underscore the potential of this approach.

For example, researchers have reported the highly regioselective C(sp³)–H bond alkenylation of 8-methylquinoline (B175542) using a Cp*Co(III) catalyst. acs.org This reaction proceeds under mild conditions and demonstrates the capability of cobalt to selectively activate a specific C-H bond within the quinoline framework. The proposed mechanism involves an external-base-assisted concerted metalation-deprotonation pathway. acs.org

Furthermore, cobalt-catalyzed C-H activation has been successfully employed for the regioselective intermolecular annulation of N-(quinolin-8-yl)benzamide with allenes, leading to the formation of novel isoquinolin-1(2H)-one scaffolds. rsc.org These studies showcase the versatility of cobalt catalysis in constructing complex heterocyclic systems through C-H functionalization. rsc.orgrsc.orgacs.org The application of such methodologies to the C-7 position of a pre-formed 3-fluoroquinoline core could provide a direct route to introducing the carboxylic acid functionality or a precursor group.

Table 2: Cobalt-Catalyzed C-H Activation on Quinolines

| Substrate | Catalyst | Reaction Type | Key Feature | Reference |

| 8-Methylquinoline | Cp*Co(III) | C(sp³)–H Alkenylation | High regioselectivity | acs.org |

| N-(Quinolin-8-yl)benzamide | Cobalt | C-H Annulation with allenes | Synthesis of isoquinolin-1(2H)-one scaffolds | rsc.org |

Silver-Promoted Reactions

Silver compounds have been utilized in key steps for the synthesis of quinoline carboxylic acids. A significant application involves the oxidation of a carbaldehyde group to a carboxylic acid. In the synthesis of 2-chloroquinoline-3-carboxylic acids, silver nitrate (B79036) (AgNO₃) in an alkaline medium has been effectively used to oxidize the corresponding 2-chloroquinoline-3-carbaldehydes. tandfonline.com This step is a crucial transformation in building the desired carboxylic acid functionality at the C-3 position of the quinoline ring.

In a different application, silver complexes of existing fluoroquinolone antibiotics, such as levofloxacin, have been synthesized. researchgate.net While this is not a synthesis of the fluoroquinolone itself, it demonstrates the interaction of silver ions with the quinoline carboxylic acid moiety, which can be relevant for purification or the development of new derivatives with altered properties. researchgate.net The synthesis of these complexes is typically carried out by reacting the fluoroquinolone with a silver salt, such as silver nitrate or silver citrate, in a suitable solvent like methanol (B129727) or water. researchgate.net

Table 3: Silver-Promoted Reactions in Quinolone Synthesis

| Starting Material | Reagent | Reaction Type | Product | Reference |

| 2-Chloroquinoline-3-carbaldehydes | AgNO₃ in alkaline medium | Oxidation | 2-Chloroquinoline-3-carboxylic acids | tandfonline.com |

| Levofloxacin | AgNO₃ / Silver Citrate | Complexation | Silver-levofloxacin complexes | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of complex molecules like this compound, focusing on reducing waste, energy consumption, and the use of hazardous substances.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a valuable green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and fewer by-products compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of quinoline-3-carboxylic acid derivatives. nih.gov

A notable example is the synthesis of a series of quinoline-3-carboxylic acid derivatives using microwave irradiation in aqueous micellar microreactors. nih.gov This approach combines the benefits of microwave heating with the use of an environmentally friendly solvent system. The reactions are carried out in a commercially available open microwave reactor, which allows for precise temperature control. nih.gov This method not only accelerates the reaction but also simplifies the work-up procedure.

Table 4: Microwave-Assisted Synthesis of Quinolone Derivatives

| Reaction Type | Key Features | Advantages | Reference |

| Synthesis of quinoline-3-carboxylic acid derivatives | Microwave irradiation in aqueous micellar microreactors | Easy reaction conditions, reduced reaction time, use of aqueous medium | nih.gov |

| Direct amidation of carboxylic acids | Solvent-free, catalyzed by ceric ammonium (B1175870) nitrate (CAN) | Rapid, high yield, simple product isolation, reduced waste | nih.gov |

Solvent-Free and Aqueous Medium Reactions

The development of synthetic methods that operate in water or without any solvent is a cornerstone of green chemistry. For the synthesis of quinoline carboxylic acids, several advances have been made in this area.

The Gould-Jacobs cyclization, a classical method for quinoline synthesis, can be adapted to be more environmentally friendly. One approach involves the hydrolysis of borate (B1201080) intermediates in an aqueous medium, using mineral acids like hydrochloric acid or sulfuric acid, to yield the final quinoline carboxylic acid. google.com This process can also be carried out in a mixture of water and a water-miscible organic solvent. google.com

Furthermore, three-component reactions, such as the Doebner reaction, have been developed for the synthesis of quinoline-4-carboxylic acids in water. acs.orgnih.gov While the position of the carboxylic acid differs, this demonstrates the feasibility of constructing the quinoline core in an aqueous environment. In some cases, a catalyst like Ytterbium perfluorooctanoate [Yb(PFO)₃] is used to facilitate the reaction in water under reflux conditions. researchgate.net There are also reports of the condensation of substituted anilines, benzaldehyde, and pyruvic acid occurring in ethanol (B145695) without a catalyst, which represents a move towards simpler and less hazardous reaction conditions. researchgate.net

Solvent-free reactions, often facilitated by microwave irradiation, represent another significant green chemistry approach. For instance, the direct synthesis of amides from carboxylic acids and amines has been achieved under solvent-free conditions using a catalytic amount of ceric ammonium nitrate (CAN) in an open microwave reactor. nih.gov While this is a general method, its application to the derivatization of this compound or its precursors is a viable green strategy. Additionally, some click chemistry reactions for synthesizing 1,2,3-triazole derivatives of ciprofloxacin (B1669076) can be performed under solvent-free conditions or in benign solvents like water or alcohol. acs.org

Table 5: Solvent-Free and Aqueous Medium Synthesis of Quinolines

| Reaction | Medium | Catalyst/Conditions | Key Advantage | Reference |

| Hydrolysis of borate intermediates | Aqueous | Mineral acids (e.g., HCl, H₂SO₄) | Use of water as a solvent | google.com |

| Doebner reaction for quinoline-4-carboxylic acids | Water | Yb(PFO)₃ / Reflux | Environmentally benign solvent | acs.orgnih.govresearchgate.net |

| Direct amidation | Solvent-free | Ceric ammonium nitrate (CAN) / Microwave | Elimination of solvent, high efficiency | nih.gov |

| Click chemistry for ciprofloxacin derivatives | Solvent-free or water/alcohol | N/A | Use of benign solvents or no solvent | acs.org |

Recyclable Catalyst Systems and Their Efficiency

The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce costs and environmental impact in the synthesis of quinoline derivatives. Various heterogeneous and nanocatalyst systems have been explored for their high efficiency and reusability in reactions forming the quinoline core.

Several studies highlight the use of metal-based nanocatalysts due to their high surface area and unique catalytic properties. Iron-based nanoparticles, for instance, are noted for their low toxicity, abundance, and efficient recyclability via magnetic separation. acs.org In one application, an iron nanocatalyst used for synthesizing quinoline derivatives could be recycled up to four times with only a 24% reduction in activity. acs.org Similarly, a copper catalyst supported on ceria (Cu/CeO2) has been shown to be highly effective for the acceptorless dehydrogenative coupling (ADC) synthesis of quinolines, achieving yields over 90%. nih.gov This heterogeneous catalyst represents a cost-effective and sustainable alternative to noble metal-based systems. nih.gov

Coordination polymers have also emerged as effective and reusable catalysts. A nickel-containing coordination polymer (Ni-CIA) demonstrated efficiency in quinoline synthesis through a borrowing hydrogen strategy and could be recovered and reused for at least five cycles. researchgate.net Another advanced system involves a giant-ball nanoporous isopolyoxomolybdate, which acts as a highly effective and recyclable heterogeneous catalyst for the synthesis of fluoroquinolone carboxylic acid derivatives in water. thieme-connect.comresearchgate.net This catalyst facilitates high yields in short reaction times and can be easily recovered and reused in multiple cycles. thieme-connect.comresearchgate.net

Efficiency and Reusability of Various Catalyst Systems in Quinoline Synthesis

| Catalyst System | Type of Synthesis | Reported Yield | Recyclability | Reference |

|---|---|---|---|---|

| Iron-based Nanoparticles | Quinoline Derivatives | 68–96% | Up to 4 cycles (24% activity loss) | acs.org |

| Cu/CeO₂ | Acceptorless Dehydrogenative Coupling | >90% | Recyclable, specific cycles not detailed | nih.gov |

| Ni-Containing Coordination Polymer | Borrowing Hydrogen Strategy | Not specified | At least 5 cycles | researchgate.net |

| Nanoporous Isopolyoxomolybdate | Fluoroquinolone Carboxylic Acids | High yields | Multiple cycles | thieme-connect.comresearchgate.net |

| Fe-based Nanocatalyst | Hexahydroquinoline Derivatives | 85–98% | Up to 4 cycles (minor activity loss) | acs.org |

Atom Economy and Waste Reduction in Process Development

Improving atom economy and reducing waste are paramount goals in the process development for fine chemicals like this compound. The principles of green chemistry are increasingly being integrated into synthetic routes to minimize the environmental footprint.

A key strategy is the use of one-pot synthesis protocols, which reduce the need for intermediate purification steps, thereby saving solvents, energy, and materials. acs.org The application of nanocatalysts plays a significant role here, as their high activity allows for efficient transformations under milder conditions, and their heterogeneous nature simplifies product isolation and catalyst recovery, often through simple filtration or magnetic separation. acs.org This avoids the complex and waste-generating workup procedures associated with homogeneous catalysts.

The choice of reagents and reaction medium is also critical. For example, a patented method for producing a related quinoline carboxylic acid derivative utilizes oxygen as the oxidant and a recyclable N-hydroxyphthalimide catalyst system. nih.gov This process explicitly avoids the generation of large volumes of waste acid and wastewater that are common in traditional oxidation reactions. nih.gov Similarly, the use of water as a solvent, as demonstrated in the isopolyoxomolybdate-catalyzed synthesis of fluoroquinolones, is a significant step towards a greener process, replacing toxic and volatile organic solvents. thieme-connect.comresearchgate.net

These advanced methodologies, which combine efficient, recyclable catalysts with environmentally benign reaction conditions, contribute directly to higher atom economy and a substantial reduction in the E-factor (Environmental factor), which is a measure of the total waste produced per unit of product.

Stereoselective and Enantioselective Synthesis Considerations

The target molecule, this compound, is achiral and therefore does not exist as enantiomers. However, the broader class of fluoroquinolone antibiotics includes many chiral compounds where stereochemistry is critical for therapeutic activity and safety. A prime example is levofloxacin, which is the pure (S)-enantiomer of the racemic drug ofloxacin (B1677185) and possesses significantly greater antibacterial activity than its (R)-enantiomer. sciforum.net Therefore, considerations for stereoselective synthesis are highly relevant when planning the synthesis of advanced, chiral derivatives based on the this compound scaffold.

Two primary strategies are employed to obtain enantiomerically pure quinolone derivatives:

Synthesis from a Chiral Pool: A common industrial approach involves starting the synthesis with an enantiomerically pure precursor. The synthesis of levofloxacin, for instance, typically begins with the chiral building block (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] thieme-connect.comacs.orgbenzoxazine-6-carboxylic acid. sciforum.netnih.gov This strategy transfers the chirality from a readily available starting material to the final product, avoiding the need for a challenging asymmetric synthesis or chiral resolution step late in the sequence.

Asymmetric Catalysis: This approach involves creating the desired stereocenter during the synthesis using a chiral catalyst. This is an area of intensive academic and industrial research. Several modern catalytic methods have been developed to introduce chirality into quinoline and related heterocyclic systems:

Asymmetric Hydrogenation: Chiral ruthenium(II) and iridium(II) complexes have been used for the highly enantioselective hydrogenation of the C=N bond in quinoline substrates to produce chiral 1,2,3,4-tetrahydroquinolines with excellent stereoselectivity. nih.gov

Asymmetric Alkynylation: The enantioselective addition of terminal alkynes to quinolones can be achieved using chiral copper-bis(oxazoline) catalysts. This method effectively creates a stereocenter at the C2-position of the quinoline ring, yielding chiral dihydroquinolines that are precursors to various alkaloids and bioactive molecules. nih.gov

Enantioselective Cyclization: Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the intramolecular cyclization of ketimines generated from isatins and 2'-aminoacetophenones to produce 2,3-dihydro-4-quinolones with a chiral quaternary stereocenter at the C2 position in high yield and enantioselectivity. acs.org

While this compound itself is achiral, any synthetic plan aiming to produce more complex, second-generation chiral analogues must incorporate one of these stereoselective strategies to ensure the desired biological activity and safety profile of the final active pharmaceutical ingredient.

Chemical Transformations and Derivatization Strategies of 3 Fluoroquinoline 7 Carboxylic Acid

Functionalization at the Carboxylic Acid Moiety (C-7)

The carboxylic acid group at the C-7 position of the quinoline (B57606) ring is a prime site for chemical modification. nih.gov Its reactivity allows for the straightforward synthesis of various derivatives, including esters, amides, hydrazides, and other related structures through well-established synthetic protocols. nih.govlibretexts.org

Esterification Reactions

The conversion of the C-7 carboxylic acid to an ester is a common initial step for further derivatization or to modify the molecule's properties. This transformation is typically achieved through acid-catalyzed esterification, also known as Fischer esterification. libretexts.org The reaction involves treating the carboxylic acid with an alcohol, such as methanol (B129727), ethanol (B145695), or glycerol, in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄). libretexts.orgacs.orgfrontiersin.org For instance, the reaction of a quinolone-3-carboxylic acid with ethanol under the influence of a catalyst yields the corresponding ethyl ester. fluoro-benzene.com The process is reversible, with the equilibrium position influenced by the reaction conditions. libretexts.org

Table 1: Examples of Esterification Reactions on Quinolone Scaffolds

| Reactant | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Quinolone-3-carboxylic acid | Methanol, Ethanol, or Propanol | H₂SO₄ | Methyl, Ethyl, or Propyl ester | acs.org |

| Ciprofloxacin (B1669076) | Glycerol | H₂SO₄ | 2,3-dihydroxypropyl ester | frontiersin.org |

Amidation and Hydrazide Formation

The carboxylic acid group can be readily converted into amides and hydrazides, which are key intermediates for building more complex molecules. nih.gov Amidation can be performed by reacting the carboxylic acid with primary or secondary amines. vanderbilt.edu This condensation can be facilitated by activating the carboxylic acid or by heating the components together. youtube.comresearchgate.net A notable application is the synthesis of fluoroquinolone-3-carboxamide amino acid conjugates. nih.gov

Hydrazide formation is another crucial transformation. osti.govresearchgate.net It is often accomplished via hydrazinolysis, where an ester derivative of the carboxylic acid is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.netjst.go.jpnih.gov This reaction effectively substitutes the alkoxy group of the ester with a hydrazinyl group (-NHNH₂). researchgate.net The resulting acid hydrazides are stable and serve as versatile precursors for synthesizing various heterocyclic compounds. osti.gov

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Ciprofloxacin | Acyl chlorides / Na₂CO₃ | Amide | frontiersin.org |

| Ciprofloxacin ethyl ester | Hydrazine hydrate | Acid Hydrazide | jst.go.jp |

| Carboxylic acids | Amines | Amide | vanderbilt.eduresearchgate.net |

Conversion to Acyl Halides and Thiosemicarbazides

For enhanced reactivity in subsequent transformations, the C-7 carboxylic acid can be converted into an acyl halide. nih.gov Acyl chlorides, the most common of these, are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂). jst.go.jp These acyl halides are highly reactive intermediates, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. libretexts.orgvanderbilt.edu

Acid hydrazides, derived from the carboxylic acid, are key precursors for synthesizing thiosemicarbazides. nih.gov The synthesis involves the reaction of the acid hydrazide with an appropriate isothiocyanate. researchgate.net Thiosemicarbazides are valuable intermediates in their own right, particularly for the construction of sulfur- and nitrogen-containing heterocycles. researchgate.net

Modifications and Heterocycle Introduction at the Quinoline Ring

Beyond simple functional group interconversion at the C-7 position, significant research has been directed towards introducing new heterocyclic rings to the quinolone framework, creating hybrid molecules with potentially enhanced or novel biological activities. nih.govencyclopedia.pub

Substitution and Cyclization Reactions to Form Heterocyclic Hybrids

The C-7 carboxylic acid group is an effective handle for introducing heterocyclic moieties. nih.gov A common strategy involves converting the carboxylic acid into an acid hydrazide, which then serves as a building block for various cyclization reactions. nih.govmdpi.com For example, the reaction of the acid hydrazide with reagents like carbon disulfide or acyl halides under cyclizing conditions (e.g., using phosphorus oxychloride, POCl₃) can lead to the formation of five-membered heterocycles such as 1,3,4-oxadiazoles or 1,2,4-triazoles attached to the C-7 position. nih.govmdpi.com Another approach involves the condensation of the acid hydrazide with isatin (B1672199) derivatives to yield more complex hybrid structures. jst.go.jp

Table 3: Examples of Heterocycle Formation from C-7 Carboxylic Acid Derivatives

| Precursor | Reagents | Heterocycle Formed | Reference |

|---|---|---|---|

| Acid Hydrazide | Acyl hydrazides, POCl₃ | 1,3,4-Oxadiazole (B1194373) | nih.gov |

| Acid Hydrazide | Hydrazine hydrate, POCl₃ | 1,2,4-Triazole | mdpi.com |

Strategies for Fused Heterocycle Formation at C-3 and C-7

The creation of fused heterocyclic systems represents a more profound modification of the quinoline scaffold. encyclopedia.pub In many quinolone derivatives, a carboxylic acid at the C-3 position is utilized for this purpose. nih.gov A well-documented method involves the condensation of a quinolone-3-carboxylic acid with bifunctional reagents like o-phenylenediamine, o-aminophenol, or o-aminobenzenethiol in the presence of polyphosphoric acid (PPA) at high temperatures. nih.govencyclopedia.pub This leads to the formation of benzimidazole, benzoxazole, or benzothiazole (B30560) rings, respectively, fused to the quinolone core. nih.gov

For 3-Fluoroquinoline-7-carboxylic acid, achieving similar fused structures would necessitate different synthetic routes. One possibility involves the nucleophilic aromatic substitution of the fluorine atom at the C-3 position, although this is less commonly reported than modifications at the C-7 substituent in many fluoroquinolones. nih.gov Alternatively, complex cyclization strategies starting from the C-7 carboxyl group could be envisioned. Another strategy reported for related compounds is the creation of "bis-fluoroquinolones," where two quinolone units are linked together by a central heterocycle, such as a 1,3,4-oxadiazole, formed by reacting two molecules of the acid hydrazide. nih.govencyclopedia.pub

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are powerful synthetic tools for altering cyclic structures, often leading to molecules with unique steric and electronic properties that would be difficult to access through other means. etsu.edu These transformations can be driven by various mechanisms, including cationic rearrangements (Wagner-Meerwein), photochemical processes, or Wolff rearrangements of α-diazoketones. etsu.eduwikipedia.org

For quinoline systems, such reactions are not commonly reported. The stability of the aromatic quinoline core makes it resistant to rearrangements that would disrupt its aromaticity. However, related synthetic strategies demonstrate the formation of the quinolone ring itself through expansion of a smaller ring. A notable example is the synthesis of 4-quinolone-3-carboxylate building blocks via a rhodium(II)-catalyzed cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates. nih.gov This method underscores the utility of ring expansion in constructing the fundamental quinolone skeleton, which can be a precursor to compounds like this compound.

Common types of ring contraction reactions, such as the Favorskii rearrangement of α-halo ketones or the Wolff rearrangement, could theoretically be applied to non-aromatic quinolone derivatives. libretexts.org For instance, a saturated carbocyclic ring fused to the quinoline could undergo contraction. However, direct ring contraction of the central aromatic or pyridinone rings of this compound is synthetically challenging and not a documented strategy. Such a transformation would require significant energy to overcome the aromatic stabilization energy.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorinated Quinoline Core

The electronic nature of the this compound core, characterized by an electron-deficient pyridinone ring, largely dictates its reactivity in aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The quinoline ring system, particularly with electron-withdrawing groups like fluorine and the carboxylic acid, is highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reaction is a cornerstone for the derivatization of fluoroquinolones. The fluorine atom at C-7 is a common site for substitution, where it acts as a good leaving group, activated by the electron-withdrawing nature of the bicyclic system and the C-4 carbonyl group.

Research on analogous structures provides clear precedents for this reactivity. For example, in the synthesis of many fluoroquinolone antibiotics, the C-7 fluorine atom of a quinolone core is readily displaced by various nitrogen-based nucleophiles, such as piperazine (B1678402) and its derivatives. nih.gov This reaction is fundamental to creating a diverse library of compounds with modulated biological activities. orientjchem.org Organic photoredox catalysis has also emerged as a method to enable the nucleophilic defluorination of unactivated or even electron-rich fluoroarenes, expanding the scope of possible SNAr reactions. nih.gov

The carboxylic acid group at the C-7 position of the target molecule could potentially be substituted under certain conditions, for instance, via organometallic reagents, as has been shown for other ortho-substituted benzoic acids. researchgate.net

| Position of Leaving Group (Fluorine) | Nucleophile | Resulting Functional Group | Reference Analogue | Citation |

|---|---|---|---|---|

| C-7 | Piperazine | 7-Piperazinyl | Norfloxacin | nih.gov |

| C-7 | Secondary Amines (general) | 7-Amino | PD161144 | nih.gov |

| C-7 | N,N-dimethylethylenediamine | 7-(2-(Dimethylamino)ethyl)amino | α-aryloxy acetamide (B32628) derivatives | mdpi.com |

Electrophilic Aromatic Substitution (EAS)

In contrast to SNAr, electrophilic aromatic substitution on the this compound core is generally disfavored. The quinoline ring system is electron-deficient, a characteristic exacerbated by the presence of the C-4 keto group and the fluorine atom. These groups deactivate the ring towards attack by electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions). Therefore, forcing conditions would be required, likely leading to low yields and poor selectivity. The literature on fluoroquinolones focuses overwhelmingly on nucleophilic substitution and modifications of the existing substituents rather than on EAS on the core.

Redox Reactions and Hydrogenation/Dehydrogenation Studies

Redox reactions offer another avenue for the functionalization of this compound, primarily targeting the carboxylic acid group or the aromatic system.

Hydrogenation

The selective hydrogenation of the carboxylic acid function is a well-established transformation. Carboxylic acids can be reduced to their corresponding primary alcohols under various catalytic conditions. A highly effective method involves the use of a titania-supported platinum catalyst (Pt/TiO₂), which allows for the selective hydrogenation of carboxylic acids to alcohols under remarkably mild temperatures (e.g., 333 K) and H₂ pressures (e.g., 0.5 MPa). rsc.org Applying this methodology to this compound would yield (3-fluoroquinolin-7-yl)methanol, a versatile intermediate for further derivatization.

The hydrogenation of the quinoline ring itself is also possible but typically requires more vigorous conditions, which may also reduce the keto group. Such reductions would disrupt the aromaticity of the system, leading to dihydro- or tetrahydroquinoline derivatives.

Dehydrogenation

Dehydrogenation reactions are less relevant to the aromatic this compound. These reactions typically involve the creation of double bonds in saturated aliphatic systems. For instance, palladium-catalyzed dehydrogenation of alkyl carboxylic acids can yield α,β-unsaturated acids. nih.govnih.gov This process is not applicable to the aromatic carboxylic acid in the target molecule. Dehydrogenation of a previously hydrogenated quinoline derivative could be used to re-aromatize the system, but this is generally considered a rearomatization step rather than a primary derivatization strategy.

Strategies for Advanced Material Precursors

The structural features of this compound make it an excellent building block for the synthesis of advanced materials, particularly in the fields of medicinal chemistry and material science.

Metal-Organic Complexes

The 4-oxo and 7-carboxylic acid groups form a powerful bidentate chelation site, capable of coordinating with a wide range of metal ions. This property has been extensively exploited in related fluoroquinolones to create metal complexes with unique properties. mdpi.com For instance, complexes of fluoroquinolones with platinum(II) and gold(III) have been synthesized and investigated for their cytotoxic activity against cancer cells. mdpi.com

Furthermore, lanthanide elements such as terbium(III) and erbium(III) form complexes with fluoroquinolones. mdpi.com These complexes can exhibit interesting photoluminescent properties, with potential applications as fluorescent probes for biological imaging or sensing. mdpi.com The terbium(III)-ciprofloxacin complex, for example, is noted for its green fluorescence. mdpi.com The derivatization of this compound into such metal-organic frameworks or discrete complexes is a key strategy for developing advanced functional materials.

Polymeric and Supramolecular Assemblies

Beyond metal coordination, the fluoroquinolone scaffold can be incorporated into larger molecular assemblies. For example, fluoroquinolones like ciprofloxacin have been co-spray-dried with polymers such as gelatin to form amorphous solid dispersions (ASDs). mdpi.com This strategy is used to enhance the solubility of the drug and create microspheres suitable for advanced drug delivery systems, such as inhalable powders for treating pulmonary infections. mdpi.com The carboxylic acid and keto groups can participate in hydrogen bonding, enabling the formation of stable drug-polymer matrices. These approaches highlight the role of this compound as a precursor for materials designed for specific pharmaceutical applications.

| Material Type | Interacting Moiety | Potential Application | Example Metal/Polymer | Citation |

|---|---|---|---|---|

| Metal-Organic Complex | 4-Oxo and Carboxyl Groups | Anticancer Agents | Platinum(II), Gold(III) | mdpi.com |

| Lanthanide Complex | 4-Oxo and Carboxyl Groups | Fluorescent Probes | Terbium(III), Erbium(III) | mdpi.com |

| Amorphous Solid Dispersion | Carboxyl and Keto Groups (H-bonding) | Enhanced Drug Delivery | Gelatin | mdpi.com |

Spectroscopic and Advanced Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 19F NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Fluoroquinoline-7-carboxylic acid, providing detailed information about the connectivity and chemical environment of each atom.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful and sensitive technique for characterizing this molecule. nih.gov The fluorine nucleus (¹⁹F) has a natural abundance of 100% and a high gyromagnetic ratio, resulting in strong, easily detectable signals. slideshare.net The chemical shift of the fluorine atom in the quinoline (B57606) ring is highly sensitive to its electronic environment. For a fluoroaromatic compound, the ¹⁹F chemical shift provides a unique fingerprint. In this compound, the fluorine at the C-3 position would exhibit a characteristic chemical shift, typically reported relative to a standard like CFCl₃. colorado.edu Any changes in the molecular structure or its environment would lead to a discernible change in this shift. dovepress.com

¹H and ¹³C NMR: ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The aromatic protons on the quinoline core would appear as a series of multiplets in the downfield region of the ¹H spectrum. The carboxylic acid proton would typically be a broad singlet at a very downfield chemical shift.

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, enabling the assignment of specific protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is essential for connecting the different fragments of the molecule, such as linking protons on the quinoline ring to the carboxylic acid carbon and other quaternary carbons. researchgate.net

(¹H)¹³C-¹⁹F HETCOR (Heteronuclear Correlation): This specialized 2D experiment can be used to show correlations between the fluorine atom and nearby carbon or proton atoms, confirming the position of the fluorine substituent on the quinoline ring. nih.gov

| Technique | Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (H2, H4, H5, H6, H8) | 7.5 - 9.0 | Position and coupling of protons on the quinoline ring. |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | > 10 (often broad) | Presence of the carboxylic acid group. |

| ¹³C NMR | Aromatic & Quaternary Carbons | 110 - 160 | Carbon skeleton of the quinoline ring. |

| ¹³C NMR | Carboxylic Carbon (-COOH) | 165 - 185 | Presence of the carboxylic acid carbonyl group. |

| ¹⁹F NMR | Aromatic Fluorine (C3-F) | -100 to -130 (vs CFCl₃) | Confirms presence and electronic environment of the fluorine atom. colorado.edu |

| 2D NMR (COSY, HSQC, HMBC) | ¹H, ¹³C | N/A | Establishes atom connectivity and confirms the overall structure. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the analysis of this compound, providing its exact molecular weight and elemental formula. This high degree of accuracy allows for unambiguous compound identification. In mechanistic studies, HRMS can identify reaction intermediates and degradation products by precisely determining their mass. researchgate.net

The molecule would be expected to show a prominent molecular ion peak [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern provides structural confirmation. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-17 Da) or the entire carboxyl group (-45 Da). libretexts.orglibretexts.org The stability of the quinoline ring means that fragmentation will likely initiate at the carboxylic acid moiety. nih.gov

| Ion Description | Formula | Predicted m/z (Monoisotopic) | Fragmentation Pathway |

|---|---|---|---|

| Protonated Molecule [M+H]⁺ | C₁₀H₇FNO₂⁺ | 192.0455 | Parent Ion |

| Loss of Hydroxyl Radical [M+H - •OH]⁺ | C₁₀H₆FNO⁺ | 175.0428 | Cleavage of the C-OH bond. |

| Loss of Water [M+H - H₂O]⁺ | C₁₀H₅FN⁺ | 174.0350 | Loss of H₂O from the carboxylic acid. |

| Loss of Carboxyl Group [M+H - COOH]⁺ | C₉H₆FN⁺ | 147.0506 | Cleavage of the C-C bond between the ring and carboxyl group. |

| Deprotonated Molecule [M-H]⁻ | C₁₀H₅FNO₂⁻ | 190.0310 | Parent Ion |

| Loss of Carbon Dioxide [M-H - CO₂]⁻ | C₉H₅FN⁻ | 146.0415 | Decarboxylation of the carboxylate anion. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. chemistryjournal.in These methods are complementary and provide a comprehensive profile of the molecule's chemical bonds. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying polar functional groups. For this compound, the spectrum would be dominated by several key absorptions:

A very broad O-H stretching band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acid dimers. orgchemboulder.com

A strong and sharp C=O (carbonyl) stretching absorption from the carboxylic acid, usually found between 1690-1760 cm⁻¹. libretexts.org

C-O stretching and O-H bending vibrations from the carboxylic acid group in the 1210-1440 cm⁻¹ range. orgchemboulder.com

Aromatic C=C and C-H stretching vibrations.

A C-F stretching vibration, which typically appears as a strong band in the 1000-1100 cm⁻¹ region. chemistryjournal.in

Raman Spectroscopy: Raman spectroscopy is especially sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR. bitp.kiev.ua The aromatic quinoline ring system would produce strong and sharp signals in the Raman spectrum, providing a clear fingerprint for the core structure. iaea.org While the O-H stretch is weak in Raman, the C=O and aromatic ring vibrations are typically strong and well-defined. nih.gov

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (Very Broad, Strong) orgchemboulder.com | Weak |

| Carboxylic Acid (-COOH) | C=O Stretch | 1690-1760 (Strong, Sharp) pressbooks.pub | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 (Multiple Bands) | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3000-3100 (Medium) | Strong |

| Fluoroaromatic | C-F Stretch | 1000-1100 (Strong) chemistryjournal.in | Medium |

| Carboxylic Acid (-COOH) | C-O Stretch | 1210-1320 (Strong) orgchemboulder.com | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinoline ring system and the orientation of the carboxylic acid group relative to the ring.

A key feature often observed in the crystal structures of carboxylic acids is the formation of intermolecular hydrogen bonds. researchgate.net It is highly probable that this compound would crystallize as a centrosymmetric dimer, with two molecules linked by strong hydrogen bonds between their carboxylic acid groups. georgiasouthern.edu The analysis would also detail the crystal packing, showing how these dimers arrange themselves in the crystal lattice.

| Parameter | Description | Example Value (from Quinoline-4-carboxylic Acid) georgiasouthern.edu |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | Describes the symmetry elements of the unit cell. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 9.724 Å, b = 5.937 Å, c = 27.545 Å, β = 90.15° |

| Hydrogen Bonding | Key intermolecular interactions. | O-H···N hydrogen bond with a donor-acceptor distance of 2.596 Å. georgiasouthern.edu |

| Dihedral Angle | Angle between the quinoline and carboxyl planes. | 45.9° |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating the compound from impurities and for monitoring the progress of its synthesis. researchgate.net

Purity Assessment: HPLC is the standard method for determining the purity of pharmaceutical compounds and chemical reagents. nih.gov A validated HPLC method can separate this compound from starting materials, by-products, and degradation products. turkjps.org The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. Reversed-phase HPLC is commonly used for fluoroquinolones, typically employing a C18 stationary phase. cu.edu.eg The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com Detection is usually performed with a UV-Vis detector, set to a wavelength where the quinoline chromophore absorbs strongly (e.g., around 278 nm). researchgate.net

Reaction Monitoring: HPLC is also a powerful tool for monitoring chemical reactions in real-time. researchgate.net By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the disappearance of reactants and the appearance of the desired product. This information is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurity formation.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column (Stationary Phase) | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile : Water with acid (e.g., Formic, Phosphoric, or Trifluoroacetic Acid) cu.edu.egresearchgate.net | Elutes compounds from the column; acid improves peak shape. |

| Elution Mode | Isocratic or Gradient nih.gov | Isocratic uses a constant mobile phase composition; gradient changes over time for complex separations. |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.net | Controls the speed of the separation. |

| Detection | UV-Vis (e.g., 278-290 nm) or Fluorescence researchgate.netnih.gov | Detects the analyte as it elutes from the column. |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times. |

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational chemistry studies specifically focused on the compound This compound . Despite the importance of quinoline derivatives in various fields of chemistry and pharmacology, dedicated research employing advanced computational methods to elucidate the specific properties of this molecule is not present in the public domain.

Consequently, it is not possible to provide a detailed article covering the quantum chemical calculations and molecular dynamics simulations as requested. Methodologies such as Density Functional Theory (DFT), Atoms in Molecules (AIM) analysis, Natural Bond Orbital (NBO) analysis, Car–Parrinello Molecular Dynamics (CPMD), and Path Integral Molecular Dynamics (PIMD) have been applied to other related fluoroquinolone and quinoline structures. However, the data from these studies cannot be extrapolated to this compound without compromising scientific accuracy.

The generation of specific data tables and detailed research findings for the electronic structure, bonding characteristics, and dynamic behavior of this compound would necessitate original research that has not yet been published.

While the broader family of quinolones has been subject to computational investigation, the unique structural and electronic features imparted by the specific substitution pattern of a fluorine atom at the 3-position and a carboxylic acid group at the 7-position of the quinoline core require a dedicated study. Such research would be invaluable for a deeper understanding of its molecular properties and potential applications.

Until such specific computational studies are conducted and published, a detailed theoretical analysis as outlined in the request cannot be compiled.

Theoretical and Computational Chemistry Studies of 3 Fluoroquinoline 7 Carboxylic Acid

Intermolecular and Intramolecular Interaction Analysis

Theoretical and computational chemistry provides powerful tools to investigate the nuanced world of molecular interactions that govern the physical and chemical properties of 3-Fluoroquinoline-7-carboxylic acid and related compounds. Molecules of quinolone carboxylic acid derivatives are rich in centers that can participate in non-covalent interactions, including hydrogen bond donors and acceptors, potential halogen bond sites due to the fluorine atom, and extensive aromatic systems that interact via dispersion forces. mdpi.com Studies employing methods like Density Functional Theory (DFT), Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) theory have been instrumental in elucidating the geometric, energetic, and electronic structures of these molecules in both monomeric and dimeric forms. mdpi.com A key feature in many quinolone carboxylic acids is the presence of an intramolecular hydrogen bond between the carboxylic acid's proton and the oxygen of the nearby carbonyl group, which results in the formation of a quasi-ring and provides significant structural stabilization. mdpi.com

Hydrogen Bonding Networks

Hydrogen bonds (H-bonds) are the most critical directional interactions in quinolone carboxylic acids, playing a dominant role in their structure and potential biological activity. These interactions can be both within a single molecule (intramolecular) and between different molecules (intermolecular).

Intramolecular Hydrogen Bonding: A prevalent feature is the intramolecular O–H•••O hydrogen bond. mdpi.com This bond locks the acidic hydrogen, which can enhance the molecule's ability to permeate lipophilic cell membranes. researchgate.net The formation of this internal hydrogen bond creates a stable six-membered ring structure, which is a key determinant of the molecule's preferred conformation. mdpi.com

Intermolecular Hydrogen Bonding: While intramolecular H-bonds are significant, intermolecular H-bonds dictate how the molecules arrange themselves in a condensed phase, such as a crystal. mdpi.com These interactions, though individually weaker than covalent bonds, collectively contribute to the stability of the crystal lattice. Computational studies have identified various types of intermolecular hydrogen bonds in related structures, such as C–H•••O and C–H•••Cl bonds, which create two-dimensional layered patterns in the crystal. mdpi.com In some instances, bifurcated hydrogen bonds can form where a single proton donor interacts with two adjacent acceptor molecules. mdpi.com The presence of polymeric excipients can also induce hydrogen bonding with the quinolone molecules, a strategy used to inhibit the drug's self-interaction and stabilize it in an amorphous form for pharmaceutical applications. mdpi.com

The table below summarizes the key hydrogen bonding interactions identified in studies of quinolone carboxylic acid derivatives.

| Interaction Type | Description | Significance |

| Intramolecular O–H•••O | A hydrogen bond forms between the carboxylic acid hydroxyl group and the carbonyl oxygen atom on the quinolone ring. mdpi.com | Creates a stable quasi-ring, influencing molecular conformation and planarity. mdpi.com |

| Intermolecular C–H•••O | Weak hydrogen bonds where a carbon-bound hydrogen atom acts as the donor and an oxygen atom as the acceptor. mdpi.com | Contributes to the overall packing and stability of the molecular crystal. mdpi.com |

| Intermolecular O–H•••X (Halide) | In the presence of halide ions (e.g., Br⁻), the carboxylic acid can form a strong hydrogen bond with the halide instead of another carboxylic acid molecule. nsf.gov | Demonstrates the versatility of the carboxylic acid group as a hydrogen bond donor. nsf.gov |

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

To gain a deeper, quantitative understanding of the forces driving intermolecular interactions, Symmetry-Adapted Perturbation Theory (SAPT) is a vital computational method. nih.gov SAPT decomposes the total interaction energy between molecules into physically distinct components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). nih.gov This allows for a precise analysis of what stabilizes a molecular dimer or crystal.

The typical components of interaction energy as calculated by SAPT are detailed below.

| SAPT Energy Component | Physical Interpretation | Relevance to this compound |

| Electrostatics (Eelst) | The classical Coulombic interaction between the static charge distributions of the two molecules. | Significant due to the polar C=O, O-H, C-F, and N groups, contributing to directional hydrogen bonding. |

| Exchange (Eexch) | A purely quantum mechanical effect arising from the Pauli exclusion principle, causing repulsion at short intermolecular distances. | A strong, short-range repulsive term that prevents molecular collapse. |

| Induction (Eind) | The interaction arising from the polarization of one molecule by the static charge distribution of the other. | Contributes to the strength of hydrogen bonds as electron clouds are distorted. |

| Dispersion (Edisp) | Attractive forces arising from correlated fluctuations in the electron clouds of the interacting molecules (London dispersion forces). | Found to be a decisive factor for the stabilization of quinolone carboxylic acid dimers, due to the large aromatic systems. mdpi.com |

Prediction of Reactivity and Reaction Pathways

Computational chemistry is crucial for predicting the reactivity of this compound, particularly concerning phenomena like proton transfer, which is central to its mechanism of action and interaction with biological targets. The intramolecular hydrogen bond plays a significant role here. researchgate.net

Studies combining static DFT calculations with time-evolution methods like Car–Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD) have been used to explore the dynamics of the hydrogen bridge. mdpi.com These simulations show that in the electronic ground state, a full proton transfer from the carboxylic acid donor to the carbonyl acceptor is not a favorable event. mdpi.com The bridged proton generally remains localized on the donor (oxygen of the carboxylic acid). mdpi.com However, these simulations also indicate that proton-sharing events can occur, especially in the solid phase where the molecular environment can influence the potential energy surface. mdpi.com

Furthermore, in biological contexts, the reactivity is heavily modulated by the surrounding environment. For instance, studies on the quinol oxidation site in enzymes show that an extended hydrogen bonding network involving specific amino acid residues (like glutamic acid and histidine) is required to facilitate efficient proton transfer from the substrate to the exterior of the protein. nih.gov Computational models can map these potential proton transfer pathways, identifying key residues and water molecules that mediate the process. nih.gov Therefore, while the isolated molecule may have low reactivity for proton transfer, its reactivity can be significantly enhanced within a specifically structured environment like an enzyme's active site.

Computational Design of Novel Derivatives

The computational insights into the structure and interactions of the this compound scaffold serve as a foundation for the rational design of novel derivatives with enhanced or specific properties. nih.govnih.gov This process typically involves in-silico modification of the parent molecule to optimize its interaction with a biological target or to improve its physicochemical properties.

The general workflow for the computational design of new derivatives involves several key steps:

Scaffold Identification: The quinoline (B57606) or quinolone ring system serves as the core scaffold, known to interact with specific biological targets like receptor tyrosine kinases or bacterial DNA gyrase. mdpi.comnih.gov

In-Silico Modification: Functional groups are added or substituted at various positions on the scaffold. For example, different groups could be attached to the nitrogen atom or other positions on the aromatic rings to probe interactions with a target binding pocket.

Molecular Docking: The designed derivatives are then "docked" into a 3D model of the target protein (e.g., EGFR, HER-2, VEGFR-2). nih.gov This simulation predicts the binding mode and estimates the binding affinity, allowing researchers to prioritize the most promising candidates.

Property Prediction: Computational tools are used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of the designed compounds to filter out candidates with poor drug-like properties.

Synthesis and Biological Evaluation: The most promising derivatives identified through computation are then synthesized and tested experimentally to validate the computational predictions. nih.govnih.gov

For example, research on related heterocyclic systems has led to the design of novel derivatives that act as potent and selective inhibitors of specific fibroblast growth factor receptors (FGFR4). nih.gov In other work, new tetrahydroquinolinone derivatives were designed and shown to have potent cytotoxic activity against breast cancer cell lines by targeting multiple receptor tyrosine kinases. nih.gov These studies demonstrate the power of a design strategy that combines computational modeling with synthetic chemistry to accelerate the discovery of new therapeutic agents. nih.govnih.gov

| Step in Computational Design | Objective | Computational Method(s) Used | Example |

| 1. Scaffold Hopping/Decoration | Identify a core structure and propose new derivatives by adding or changing functional groups. | Chemical informatics, combinatorial library generation. | Starting with a quinolone core to design new anti-cancer agents. nih.gov |

| 2. Target Binding Prediction | Evaluate how well the new derivatives will bind to the intended biological target (e.g., an enzyme). | Molecular Docking, Molecular Dynamics (MD) simulations. | Docking new derivatives into the ATP-binding site of HER-2 kinase. nih.gov |

| 3. Affinity & Selectivity Analysis | Prioritize compounds that bind strongly to the target and weakly to off-targets. | Free energy calculations (MM/PBSA, FEP), Kinase profiling. | Designing compounds with high selectivity for FGFR4 over other kinases. nih.gov |

| 4. Pharmacokinetic Prediction | Ensure the designed molecules have good drug-like properties (e.g., solubility, stability). | QSAR models, ADME/Tox prediction software. | Evaluating pharmacokinetic profiles of new derivatives to ensure good in-vivo performance. nih.gov |

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

Precursor for Complex Heterocyclic Systems

The carboxylic acid moiety of 3-Fluoroquinoline-7-carboxylic acid is a pivotal starting point for the synthesis of a diverse range of complex heterocyclic systems. The general strategy involves the initial activation of the carboxylic acid, followed by reaction with a suitably functionalized precursor and subsequent intramolecular cyclization. This approach allows for the annulation of various five- and six-membered heterocyclic rings onto the quinoline (B57606) core, significantly expanding the chemical space and allowing for the fine-tuning of biological activity.

One of the most common transformations is the conversion of the carboxylic acid to a more reactive species. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride can furnish the corresponding acid chloride. This highly electrophilic intermediate can then react with a variety of dinucleophiles to construct new heterocyclic rings.

A prevalent application is the synthesis of 1,3,4-oxadiazoles. This is typically achieved by first converting the carboxylic acid to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate (B1144303). The resulting hydrazide can then be cyclized with various reagents, such as carbon disulfide, to yield the 1,3,4-oxadiazole (B1194373) ring. nih.govcam.ac.uk Similarly, reaction of the hydrazide with an isothiocyanate can lead to the formation of 1,3,4-thiadiazoles.

Another important class of heterocycles accessible from this compound are 1,2,4-triazoles. The synthesis of these systems can also commence from the hydrazide intermediate, which upon reaction with an appropriate one-carbon synthon, can be cyclized to the triazole ring. cam.ac.uk

Furthermore, the carboxylic acid can be a precursor for fused heterocyclic systems. For example, condensation of the quinolone-3-carboxylic acid with ortho-substituted anilines, such as o-phenylenediamine, o-aminophenol, or o-aminothiophenol, in the presence of a dehydrating agent like polyphosphoric acid (PPA), can lead to the formation of fused benzimidazole, benzoxazole, and benzothiazole (B30560) derivatives, respectively. nih.govmdpi.com

Table 1: Potential Heterocyclic Systems Derived from this compound

| Starting Material | Reagent(s) | Intermediate | Resulting Heterocycle |

|---|

Scaffold for Multi-Pharmacophore Systems

The concept of multi-pharmacophore or hybrid molecules involves the covalent linking of two or more pharmacophores to create a single molecule with a potentially synergistic or novel biological activity profile. The rigid and well-defined structure of this compound makes it an excellent scaffold for the development of such systems. The carboxylic acid group at the C-3 position serves as a convenient attachment point for other biologically active moieties.